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Compound of Interest

Compound Name:
2',6'-Dichloro-3-(2-

thiomethylphenyl)propiophenone

CAS No.: 898780-65-9

Cat. No.: B1360548

Get Quote

Executive Summary & Physicochemical Profile[1][2]
[3]
While both compounds share a propiophenone core, the addition of a second chlorine atom at

the 6-position in 2,6-DCPP fundamentally alters the molecule's geometry and reactivity.[2] The

primary differentiator is the Steric Inhibition of Resonance (SIR), where the bulky ortho-

chlorines force the carbonyl group out of planarity with the benzene ring.

Table 1: Physicochemical Comparison
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Feature
2'-Chloropropiophenone
(2-CPP)

2',6'-
Dichloropropiophenone
(2,6-DCPP)

CAS Registry 6084-17-9
2040-05-3 (Acetophenone

analog*) / 30876-88-9

Molecular Weight 168.62 g/mol 203.07 g/mol

Physical State Liquid (Clear to pale yellow)
Low-melting Solid or Viscous

Oil

Electronic Effect
Inductive withdrawal (-I) from

one ortho-Cl.[1][2]

Stronger -I effect; Significant

steric blocking.[1][2][3]

Carbonyl Reactivity

Moderate electrophilicity;

Planar conjugation possible.[1]

[2]

High electrophilicity (less

conjugation); Sterically

hindered attack.[1][2][3]

Symmetry
Asymmetric (

)

Symmetric (

plane)

*Note: 2,6-DCPP is structurally analogous to 2,6-dichloroacetophenone (MP 37-41°C),

suggesting a similar low-melting solid/oil profile.[2]

Mechanistic Deep Dive: Sterics vs. Electronics
The reactivity difference is not merely additive; it is geometric.[1][3]

The Ortho Effect & Steric Inhibition of Resonance (SIR)
2-CPP: The single chlorine atom allows the carbonyl group to remain relatively coplanar with

the aromatic ring, maintaining

-conjugation.[1] This stabilizes the carbonyl, making it less reactive to nucleophiles but
accessible.[2]

2,6-DCPP: The two ortho-chlorines create a "steric gate."[1][2] To minimize van der Waals

repulsion, the carbonyl bond rotates roughly 90° out of the aromatic plane.[2]
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Consequence 1 (Electronic): Resonance is broken.[1][2][3] The phenyl ring cannot donate

electron density to the carbonyl oxygen. The carbonyl carbon becomes more positive

(electrophilic).[1]

Consequence 2 (Kinetic): Despite being more electrophilic, the carbonyl carbon is

physically shielded.[1][2] Nucleophilic attack (e.g., Grignard addition) is significantly

retarded or requires higher energy conditions.[1][2]

Alpha-Halogenation Dynamics
In the synthesis of alpha-bromo intermediates (precursors to amino-ketones), the rate-

determining step is often enolization.[1]

2-CPP: Enolizes readily under acid catalysis.[1][2]

2,6-DCPP: The inductive effect of two chlorines increases the acidity of the alpha-protons

(making enolization thermodynamically favorable), but the steric bulk hinders the approach

of the base/acid catalyst and the subsequent electrophile (

).

2'-Chloropropiophenone (Planar)

2',6'-Dichloropropiophenone (Twisted)

Monosubstituted
(2-Cl)

Resonance Active
(Stabilized C=O)

 Pi-overlap maintained Standard Nucleophilic Attack Standard Kinetics

Disubstituted
(2,6-di-Cl)

Resonance Inhibited
(Reactive but Blocked C=O)

 Steric twist (90 deg) Hindered Nucleophilic Attack

 Altered Kinetics
(High Acidity / Low Access)

Click to download full resolution via product page

Figure 1: Mechanistic divergence caused by Steric Inhibition of Resonance (SIR).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_4_-Dichloropropiophenone
https://www.fishersci.ca/shop/products/2-6-dichloroacetophenone-97-thermo-scientific/p-4089628
https://www.youtube.com/watch?app=desktop&v=iHX3npAkbOk
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_-Dichloropropiophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_-Dichloropropiophenone
https://www.fishersci.ca/shop/products/2-6-dichloroacetophenone-97-thermo-scientific/p-4089628
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_-Dichloropropiophenone
https://www.fishersci.ca/shop/products/2-6-dichloroacetophenone-97-thermo-scientific/p-4089628
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_-Dichloropropiophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_-Dichloropropiophenone
https://www.fishersci.ca/shop/products/2-6-dichloroacetophenone-97-thermo-scientific/p-4089628
https://www.benchchem.com/product/b1360548/docs?utm_src=pdf-body-img#comparative-analysis-2-chloro-vs-2-6-dichloro-propiophenones-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360548?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Comparative Alpha-
Bromination
Objective: Selective alpha-bromination to generate the precursor for amination.[1] Safety

Warning: Alpha-bromo ketones are potent lachrymators (tear gas agents).[1][2] All work must

be performed in a functioning fume hood with full PPE.[1][2]

Reagents
Substrate: 10 mmol of 2-CPP or 2,6-DCPP.

Brominating Agent: N-Bromosuccinimide (NBS) (preferred for control) or Bromine (

).[1]

Catalyst: p-Toluenesulfonic acid (p-TSA).[1][2][4]

Solvent: Acetonitrile (ACN) or Dichloromethane (DCM).[1]

Step-by-Step Methodology
Setup: Dissolve 10 mmol of ketone in 20 mL of ACN. Add 1.1 equivalents of NBS and 0.1

equivalents of p-TSA.[1][2]

Initiation (The Differentiator):

2-CPP:[1][2] Heat to reflux (approx. 80°C).[1] Reaction typically initiates within 15-30 mins

(color change from yellow to clear/orange).[1][2]

2,6-DCPP: Due to steric hindrance, initiation may be delayed.[1][2][3] If no reaction occurs

after 60 mins, add a catalytic amount of HBr (2 drops of 48% aq.[1][2] HBr) to "jumpstart"

the enolization.[1][3]

Monitoring (Self-Validating Step):

Do not rely on time.[1][2][3] Use TLC (Hexane/EtOAc 9:1).[1]

2-CPP Product:
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will shift significantly lower than starting material.[1][2]

2,6-DCPP Product: Expect a slower consumption of starting material.[1][2]

Workup: Quench with saturated sodium thiosulfate (to remove excess

), extract with DCM, wash with bicarbonate, and dry over

.

Purification: Recrystallization from cold Isopropyl Alcohol (IPA) is preferred over column

chromatography to avoid decomposition on silica.[1][2]
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(2-CPP or 2,6-DCPP)
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in Acetonitrile

Reflux @ 80°C

TLC Check (30 min)
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(Likely 2,6-DCPP)

Slow Kinetics

Conversion > 50%
(Likely 2-CPP)

Fast Kinetics

Add HBr catalyst
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Figure 2: Adaptive experimental workflow based on kinetic profiles.
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Analytical Differentiation
When analyzing reaction products or unknown samples, Proton NMR (

-NMR) is the definitive method to distinguish these isomers.[1][2]

-NMR Spectroscopy (Aromatic Region)
Isomer Symmetry

Aromatic Signal
Pattern

Interpretation

2-CPP Asymmetric Multiplet (4H)

The 4 aromatic

protons are in unique

environments (ABCD

system).[1] Expect a

complex overlap of

signals between 7.2–

7.5 ppm.

2,6-DCPP Symmetric Doublet & Triplet (3H)

The molecule has a

plane of symmetry.[1]

Protons at C3 and C5

are equivalent.[1][2]

Proton at C4 is

unique. Pattern:

Doublet (2H, H3/H5)

and Triplet (1H, H4).

This is a clean

system.

Mass Spectrometry (GC-MS)[1]
Isotope Pattern:

2-CPP: Molecular ion

shows a characteristic 3:1 ratio for

:
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(due to one

and

).[1]

2,6-DCPP: Molecular ion

shows a 9:6:1 ratio for

:

:

(characteristic of two chlorine atoms).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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